1,2,3,5,6,7-Hexahydro-s-indacen

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hexaaryl-s-indacene derivatives, including 1,2,3,5,6,7-Hexahydro-s-indacene, involves a concise and modular method that allows for the introduction of electron-donating or -accepting groups at specific positions. This approach leads to derivatives with different symmetric substitution patterns and enables modulation of their molecular structures and orbital levels, thereby affecting their electronic properties and antiaromaticity (Jhang et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives has been explored through theoretical calculations and X-ray structure analyses. These studies reveal significant bond length alternation influenced by the substituents' electronic properties, indicating the presence of weak antiaromaticity. The structure of specific derivatives, like the 2,6-diisocyano derivative, has been detailed, providing insights into the distortion and hydrogen-bonding interactions stabilizing the molecular packing (Kumaradhas et al., 2008).

Chemical Reactions and Properties

Hexahydro-s-indacene derivatives undergo various chemical reactions, including regioselective and stereoselective silylations, which have been meticulously analyzed to understand their reaction mechanisms. These reactions not only demonstrate the derivatives' reactivity but also their potential for further functionalization and application in organometallic chemistry (Dahrouch et al., 2007).

Physical Properties Analysis

The physical properties of hexahydro-s-indacene derivatives, such as fluorescence and carrier mobility in organic field-effect transistors (OFETs), have been investigated. These studies reveal the potential of these compounds in optoelectronic applications, attributed to their modulated energy levels and weak antiaromaticity, which affect their electronic and optical properties (Jhang et al., 2023).

Chemical Properties Analysis

The chemical properties of hexahydro-s-indacene derivatives are closely related to their molecular structure and synthesis. The introduction of different substituents through the modular synthetic approach impacts their electronic properties, antiaromaticity, and reactivity. These properties are crucial for their applications in materials science, demonstrating their versatility and potential in developing new materials and devices (Jhang et al., 2023).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

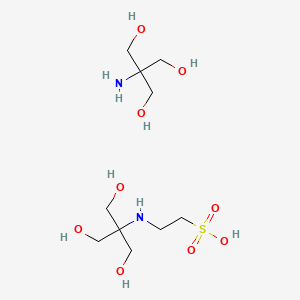

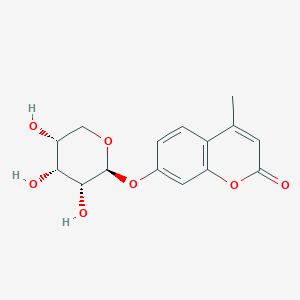

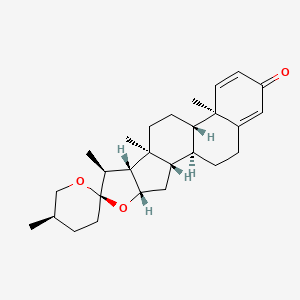

1,2,3,5,6,7-Hexahydro-s-indacen: wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Seine Struktur ist entscheidend für den Aufbau cyclischer und polycyclischer Verbindungen aufgrund seiner Stabilität und Reaktivität unter verschiedenen synthetischen Bedingungen {svg_1}.

Pharmazeutische Forschung

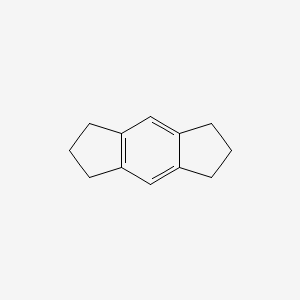

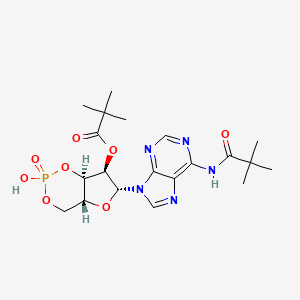

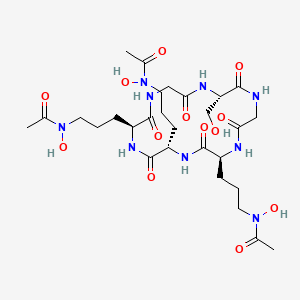

In der Pharmazie dient diese Verbindung als Baustein für die Entwicklung neuartiger Therapeutika. So wird sie beispielsweise bei der Synthese von 1-Ethyl-N-((this compound-4-yl)carbamoyl)piperidin-4-sulfonamid verwendet, einer Verbindung mit potenziellen Anwendungen bei der Behandlung von Erkrankungen durch NLRP3-Inhibition {svg_2}.

Materialwissenschaft

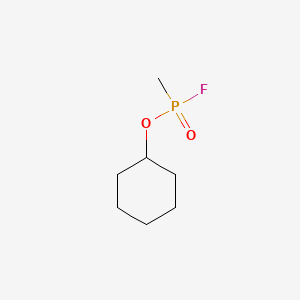

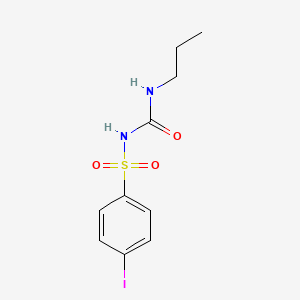

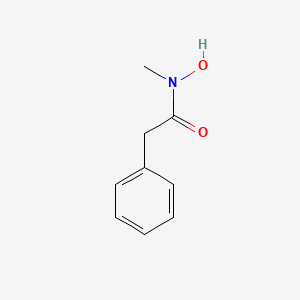

Das Hexahydro-s-indacen-Gerüst ist in der Materialwissenschaft von Bedeutung für die Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Seine Derivate können für die Herstellung organischer Halbleiter und leitfähiger Polymere eingesetzt werden {svg_3}.

Chemieingenieurwesen

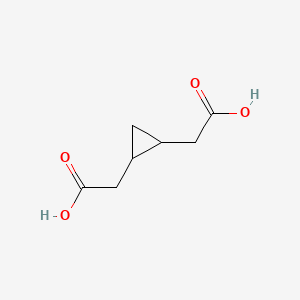

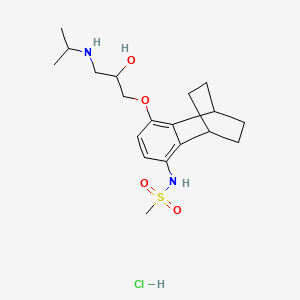

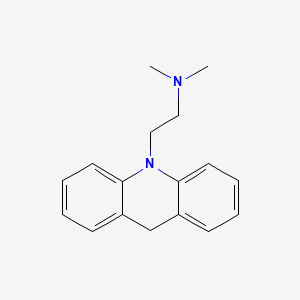

Im Chemieingenieurwesen wird This compound als Vorläufer bei der Entwicklung von Katalysatoren und anderen funktionalen Materialien verwendet, die verschiedene chemische Reaktionen ermöglichen, die Effizienz und Selektivität verbessern {svg_4}.

Analytische Chemie

Diese Verbindung ist auch in der analytischen Chemie relevant, wo sie als Standard- oder Referenzmaterial in der chromatographischen Analyse und Spektroskopie verwendet werden kann, um andere Substanzen zu identifizieren oder zu quantifizieren {svg_5}.

Umweltwissenschaften

This compound: spielt eine Rolle in der umweltwissenschaftlichen Forschung, insbesondere bei der Untersuchung der Umweltbelastung und des Abbaus von Kohlenwasserstoffen. Es kann verwendet werden, um das Verhalten ähnlicher Verbindungen in ökologischen Systemen zu modellieren {svg_6}.

Biochemie

In der Biochemie wird es im Studium von Stoffwechselwegen verwendet, an denen Kohlenwasserstoffe beteiligt sind. Es kann als Substrat oder Inhibitor in enzymatischen Reaktionen wirken und dazu beitragen, die biochemischen Mechanismen des Kohlenwasserstoffmetabolismus aufzuklären {svg_7}.

Industrielle Anwendungen

Schließlich findet es industrielle Anwendungen als synthetisches Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien. Seine Vielseitigkeit in Reaktionen macht es zu einem wertvollen Bestandteil in verschiedenen Fertigungsprozessen {svg_8}.

Eigenschaften

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197806 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495-52-3 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1,2,3,5,6,7-Hexahydro-s-indacene?

A: 1,2,3,5,6,7-Hexahydro-s-indacene is a fused bicyclic hydrocarbon composed of two cyclopentane rings sharing a common bond, resulting in a central five-membered ring fused with two cyclohexane rings. This unique structure serves as a versatile scaffold for creating diverse molecular architectures. []

Q2: Can you provide examples of how the structure of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives has been modified to explore structure-activity relationships?

A: Researchers studying MCC950, an inhibitor of the NLRP3 inflammasome containing a 1,2,3,5,6,7-hexahydro-s-indacene moiety, explored the impact of hydroxylation at different positions on the hexahydroindacene ring. They synthesized three possible regioisomers of the major human metabolite of MCC950 and assessed their inhibitory activity against NLRP3-induced IL-1β production in human macrophages. [] This study demonstrated the significance of the hexahydroindacene moiety for the activity and provided insights into the structure-activity relationship.

Q3: Are there any specific applications of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives in supramolecular chemistry?

A: Yes, the unique structural features of 1,2,3,5,6,7-hexahydro-s-indacene make it a promising building block in supramolecular chemistry. Studies have demonstrated its potential to assemble into macrocycles with directionally persistent peri-substitution. [] These macrocycles could find applications in host-guest chemistry, molecular recognition, and the development of novel materials.

Q4: How has 1,2,3,5,6,7-Hexahydro-s-indacene been utilized as a key intermediate in total synthesis?

A: Researchers have successfully employed 1,2,3,5,6,7-hexahydro-s-indacene derivatives as key intermediates in the total synthesis of complex natural products. For instance, the compound methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has been identified as a crucial intermediate in the synthesis of Illudinine, a natural product with potential medicinal properties. [, ]

Q5: Can you elaborate on the synthetic strategies employed for the preparation of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives?

A: Various synthetic approaches have been developed for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives. One approach involves the palladium-catalyzed triple cyclization of 2,7-alkadiynylic carbonates with allenes bearing a carbon nucleophile. This elegant strategy allows for the efficient construction of the fused tricyclic system in a single step. [] Another method utilizes a novel synthesis route involving a sulfonamide derivative and a hexahydro-s-indacene isocyanate, resulting in an anti-inflammatory agent. [] Additionally, researchers have explored the use of indanones as starting materials, converting them to isoquinolines, which can then be further elaborated into 1,2,3,5,6,7-hexahydro-s-indacene derivatives. []

Q6: Have there been any crystallographic studies conducted on 1,2,3,5,6,7-Hexahydro-s-indacene derivatives?

A: Yes, several crystal structures of 1,2,3,5,6,7-hexahydro-s-indacene derivatives have been reported, providing valuable insights into their conformational preferences and intermolecular interactions. For instance, the crystal structure of 2,6-diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acid diethyl ester revealed a distorted five-membered ring adopting an envelope conformation. The molecular packing in the crystal lattice was stabilized by C-H…O hydrogen bonding interactions. [] Crystallographic analyses of other derivatives have also been reported, providing valuable structural information for understanding their properties and reactivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-3-[(2S,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate](/img/structure/B1206278.png)

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)